3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

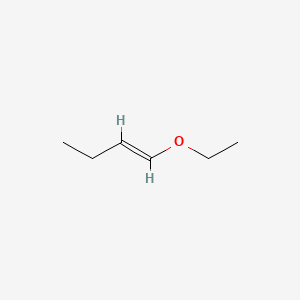

The compound “3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid” is a chemical compound with the linear formula C10H8Cl2O2 . It is also known as "(2E)-3- (2,6-Dichlorophenyl)-2-methyl-2-propenoic acid" .

Molecular Structure Analysis

The molecular structure of this compound can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The compound’s structure can also be determined using single-crystal X-ray diffraction technique .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds. 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid can be utilized in this process due to its ability to act as an electrophilic fragment in the reaction. The compound’s stability under the mild conditions of SM coupling and its compatibility with various functional groups make it a valuable participant in this reaction .

Catalytic Protodeboronation

In the realm of synthetic organic chemistry, catalytic protodeboronation of pinacol boronic esters is a significant transformation. The compound can be used to facilitate formal anti-Markovnikov hydromethylation of alkenes. This application is particularly valuable for the synthesis of complex molecules such as THC and cholesterol derivatives .

Organic Synthesis Building Blocks

Organoboron compounds are essential in organic synthesis, and 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid can serve as a precursor for such compounds. Its boron moiety can be transformed into a wide array of functional groups, expanding the versatility of this compound in synthetic applications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-dichlorophenol", "2-methylprop-2-en-1-ol", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "sulfuric acid", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2,6-dichlorophenol is reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 2-methylprop-2-en-1-ol in the presence of sulfuric acid to form the ester intermediate.", "Step 3: The ester intermediate is hydrolyzed with sodium bicarbonate to form the carboxylic acid intermediate.", "Step 4: The carboxylic acid intermediate is then purified by recrystallization and treated with magnesium sulfate to remove any remaining water.", "Step 5: The purified carboxylic acid intermediate is then reacted with ethyl acetate in the presence of sodium chloride to form the target compound, 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid." ] } | |

Número CAS |

1081758-62-4 |

Nombre del producto |

3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid |

Fórmula molecular |

C10H8Cl2O2 |

Peso molecular |

231.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)